6-Bromo-4-chlorofuro[3,2-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-4-chlorofuro[3,2-d]pyrimidine is a heterocyclic compound with the molecular formula C6H2BrClN2O. It is a derivative of pyrimidine, featuring both bromine and chlorine substituents on a fused furo[3,2-d]pyrimidine ring system. This compound is of significant interest in medicinal chemistry and pharmaceutical research due to its potential biological activities and applications in drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-4-chlorofuro[3,2-d]pyrimidine typically involves multiple steps, starting from readily available precursors. One common method includes the following steps:
Gewald Reaction: This step involves the condensation of an aldehyde or ketone with an activated nitrile in the presence of a sulfur source to form 2-aminothiophenes.
Pyrimidone Formation: The 2-aminothiophenes undergo cyclization to form pyrimidone intermediates.
Bromination: The pyrimidone intermediates are then brominated using bromine or a brominating agent.
Chlorination: Finally, the brominated intermediates are chlorinated to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for scalability and cost-effectiveness. The process relies on standard laboratory equipment and avoids the use of chromatography for purification, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-4-chlorofuro[3,2-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products: The major products formed from these reactions include various substituted furo[3,2-d]pyrimidine derivatives, which can be further explored for their biological activities .
Scientific Research Applications
6-Bromo-4-chlorofuro[3,2-d]pyrimidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.
Industry: The compound is used in the synthesis of various pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 6-Bromo-4-chlorofuro[3,2-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. It can also act as an antagonist to specific receptors, preventing the binding of natural ligands and modulating cellular signaling pathways .
Comparison with Similar Compounds
- 6-Bromo-4-chlorothieno[2,3-d]pyrimidine
- 6-Bromo-4-chloropyrido[2,3-d]pyrimidine
- 6-Bromo-4-chloropyrrolo[2,3-d]pyrimidine
Comparison: 6-Bromo-4-chlorofuro[3,2-d]pyrimidine is unique due to its furo[3,2-d]pyrimidine core, which imparts distinct chemical and biological properties compared to its thieno, pyrido, and pyrrolo analogs. The presence of both bromine and chlorine substituents further enhances its reactivity and potential for diverse chemical modifications .
Properties
Molecular Formula |
C6H2BrClN2O |
---|---|
Molecular Weight |
233.45 g/mol |
IUPAC Name |
6-bromo-4-chlorofuro[3,2-d]pyrimidine |
InChI |
InChI=1S/C6H2BrClN2O/c7-4-1-3-5(11-4)6(8)10-2-9-3/h1-2H |
InChI Key |
CPBFYMOWEPCUHT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC2=C1N=CN=C2Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.